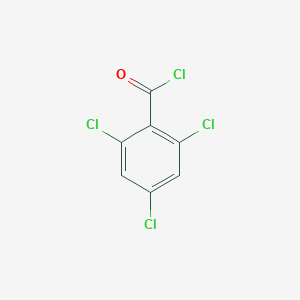

2,4,6-Trichlorobenzoyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGSEIVTQLXWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369980 | |

| Record name | 2,4,6-Trichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4136-95-2 | |

| Record name | 2,4,6-Trichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1083Y98L1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoyl chloride, also known as the Yamaguchi reagent, is a highly reactive acyl chloride that serves as a cornerstone in modern organic synthesis. Its sterically hindered and electron-deficient aromatic ring imparts unique reactivity, making it an invaluable tool for the formation of esters, particularly in the synthesis of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental methodologies and data presentation for the discerning researcher.

Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] It is characterized by its high reactivity, particularly towards nucleophiles, and is sensitive to moisture.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂Cl₄O | [1] |

| Molar Mass | 243.89 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Density | 1.561 g/mL | [1] |

| Boiling Point | 107-108 °C at 6 mmHg | |

| Flash Point | 113 °C | [1] |

| Solubility | Reacts with water | [1] |

| CAS Number | 4136-95-2 | [2] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the reaction of 2,4,6-trichlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[1] This reaction proceeds via the conversion of the carboxylic acid to the corresponding acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4,6-trichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (or other inert solvent)

-

Round-bottom flask with reflux condenser and gas outlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2,4,6-trichlorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). A dry, inert solvent such as toluene may be used.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is removed by distillation, initially at atmospheric pressure, followed by vacuum distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.[3]

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and the Yamaguchi Esterification

The primary application of this compound is in the Yamaguchi esterification, a mild and efficient method for the synthesis of esters, including macrolactones.[4] The reaction proceeds through the formation of a mixed anhydride (B1165640), which is then selectively attacked by an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

Reaction Mechanism

The accepted mechanism for the Yamaguchi esterification involves the following key steps:

-

Mixed Anhydride Formation: The carboxylate, generated by the deprotonation of a carboxylic acid with a base (e.g., triethylamine), attacks the electrophilic carbonyl carbon of this compound to form a mixed anhydride.

-

Acyl-DMAP Intermediate: DMAP regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride, leading to the formation of a highly electrophilic acyl-pyridinium intermediate.

-

Nucleophilic Attack by Alcohol: The alcohol then attacks the acyl-pyridinium intermediate to form the desired ester, regenerating the DMAP catalyst.

Caption: Simplified mechanism of the Yamaguchi Esterification.

General Experimental Protocol: Intermolecular Yamaguchi Esterification

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound

-

Triethylamine (B128534) (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., THF, toluene)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid in the anhydrous solvent.

-

Add triethylamine (1.1 equivalents) and stir the solution at room temperature for 10-15 minutes.

-

Add this compound (1.1 equivalents) and continue stirring at room temperature for 1-2 hours.

-

In a separate flask, dissolve the alcohol and DMAP (1.2-1.5 equivalents) in the anhydrous solvent.

-

Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is typically quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.45 | s | Ar-H |

(Note: ¹H NMR shows a single peak for the two equivalent aromatic protons.)

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 165.0 | C=O |

| 138.0 | C-Cl (ipso) |

| 135.5 | C-Cl (ipso) |

| 131.0 | C-H |

| 128.5 | C-COCl (ipso) |

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.)

Table 4: Key IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Assignment |

| ~1780 | C=O stretch (acid chloride) |

| ~1560 | C=C stretch (aromatic) |

| ~870 | C-Cl stretch |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It reacts with water to produce hydrochloric acid. In case of contact, wash the affected area immediately with copious amounts of water.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily utilized in the Yamaguchi esterification for the mild and efficient formation of esters. Its unique reactivity, stemming from its sterically hindered and electron-deficient nature, makes it particularly valuable for the synthesis of complex molecules. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe use in the research and development of new chemical entities.

References

Spectroscopic Analysis of 2,4,6-Trichlorobenzoyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4,6-trichlorobenzoyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize this reagent in organic synthesis. This document outlines predicted spectral data based on the molecule's structure, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Chemical Structure and Expected Spectral Features

This compound (C₇H₂Cl₄O) is an aromatic acyl chloride. Its structure is characterized by a benzene (B151609) ring substituted with three chlorine atoms at positions 2, 4, and 6, and a benzoyl chloride group at position 1. The inherent symmetry of the molecule (a C₂ axis passing through C1 and C4) is a key determinant of its spectroscopic signature, simplifying the expected NMR spectra.

Due to the symmetrical substitution, the two aromatic protons at positions 3 and 5 are chemically equivalent, as are the chlorine-substituted carbons at positions 2 and 6. This equivalence reduces the number of unique signals observed in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

While specific experimental data from public databases is limited, with full spectra often hosted on platforms like SpectraBase, the following tables present predicted data based on established principles of NMR spectroscopy and the compound's structure.[1][2]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | Singlet (s) | 2H | Aromatic H-3, H-5 |

Note: The exact chemical shift is influenced by the solvent and spectrometer frequency. The downfield shift is due to the deshielding effects of the electronegative chlorine atoms and the carbonyl group.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 170 | C=O (Carbonyl) | Quaternary carbon, typically a weaker signal. |

| ~138 - 142 | C-4 | Aromatic carbon bonded to chlorine. |

| ~135 - 138 | C-2, C-6 | Aromatic carbons bonded to chlorine. |

| ~132 - 135 | C-1 | Quaternary aromatic carbon bonded to the COCl group. |

| ~130 - 132 | C-3, C-5 | Aromatic carbons bonded to hydrogen. |

Note: Chemical shifts for substituted aromatic carbons are estimated. Carbons directly attached to electronegative substituents (Cl, C=O) are shifted downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a very strong absorption from the carbonyl (C=O) stretch of the acid chloride group.

IR Spectral Data (Predicted)

The following table summarizes the key predicted absorption bands. The spectrum for a liquid sample is typically acquired "neat" (without solvent).[3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1770 - 1815 | Strong, Sharp | C=O Stretch (Acyl Chloride) |

| ~1550 - 1600 | Medium | C=C Aromatic Ring Stretch |

| ~1100 - 1200 | Strong | C-Cl Stretch |

| ~850 - 900 | Strong | C-H Aromatic Out-of-plane Bend |

Note: The C=O stretching frequency for acyl chlorides is significantly higher than for ketones or carboxylic acids due to the inductive effect of the chlorine atom.

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and IR spectra for liquid samples such as this compound.[4]

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve approximately 20-50 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference point (0 ppm) for the chemical shifts.[6]

-

Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

-

Instrument Setup :

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

"Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent. This step compensates for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved spectral lines.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum. A standard acquisition involves a short radiofrequency pulse followed by the detection of the free induction decay (FID). Typically, 8 to 16 scans are sufficient for a concentrated sample.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, more scans are required (typically several hundred to thousands). Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.[7]

-

-

Data Processing :

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

FTIR Spectroscopy Protocol (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a liquid sample.[8]

-

Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This background scan will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[8]

-

-

Instrument Setup & Data Acquisition :

-

Place a single drop of neat this compound directly onto the surface of the ATR crystal, ensuring it is fully covered.[8]

-

If the instrument has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal.

-

Initiate the scan. The instrument directs a beam of infrared light through the ATR crystal. The beam reflects off the internal surface in contact with the sample, and the evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the molecule's vibrational modes.[9]

-

Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[10]

-

-

Data Processing & Cleaning :

-

The instrument's software processes the data and displays the final spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After the measurement, thoroughly clean the ATR crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.[11]

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

Synthesis and preparation of 2,4,6-trichlorobenzoyl chloride

An In-depth Technical Guide to the Synthesis and Preparation of 2,4,6-Trichlorobenzoyl Chloride

Introduction

This compound (TCBC), widely known in the scientific community as Yamaguchi's reagent, is a chlorinated aromatic compound with significant applications in organic synthesis.[1] It is a light yellow, moisture-sensitive liquid primarily utilized for the Yamaguchi esterification, a mild and efficient method for the synthesis of esters and macrolactones from carboxylic acids and alcohols.[2][3][4] Its effectiveness in constructing complex molecules, particularly large-ring lactones, has made it an invaluable tool in the total synthesis of natural products and in the development of pharmaceuticals and agrochemicals.[2][5] This technical guide provides a comprehensive overview of the synthesis and preparation of this compound, detailing the core synthetic pathways, experimental protocols, and key data for researchers and professionals in drug development.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂Cl₄O | [1] |

| Molecular Weight | 243.90 g/mol | |

| CAS Number | 4136-95-2 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.561 g/mL at 25 °C | [1] |

| Boiling Point | 107-108 °C at 6 mmHg | [6] |

| Refractive Index (n20/D) | 1.5754 | |

| Solubility | Reacts with water; Soluble in ethyl acetate (B1210297) and dichloromethane. | [1][7] |

| Storage | Store in a corrosive-resistant container. Moisture sensitive. | [7] |

Core Synthesis Pathways

The preparation of this compound is primarily achieved through the chlorination of its corresponding carboxylic acid. Other routes starting from more fundamental precursors have also been established.

Chlorination of 2,4,6-Trichlorobenzoic Acid

The most common and direct method for synthesizing this compound is the reaction of 2,4,6-trichlorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3][8] The reaction is generally performed under reflux to drive it to completion, yielding the desired acid chloride and gaseous byproducts (sulfur dioxide and hydrogen chloride).

Caption: Synthesis of TCBC from 2,4,6-trichlorobenzoic acid.

Synthesis from 1,3,5-Trichlorobenzene (B151690)

A more fundamental synthesis route begins with 1,3,5-trichlorobenzene.[3] This multi-step process first involves a reaction with butyllithium (B86547) (BuLi) followed by quenching with carbon dioxide (CO₂) to form the lithium salt of 2,4,6-trichlorobenzoic acid, which is then protonated to yield the acid. The resulting acid is subsequently chlorinated using thionyl chloride as described in the previous method.

Caption: Multi-step synthesis of TCBC from 1,3,5-trichlorobenzene.

Synthesis via 2,4,6-Trichloroaniline (B165571)

An alternative route involves the conversion of 2,4,6-trichloroaniline to 2,4,6-trichlorobenzoic acid, which is then chlorinated.[1] This pathway also utilizes n-butyllithium and carbon dioxide to introduce the carboxylic acid functionality.

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis from 2,4,6-Trichlorobenzoic Acid

This protocol details the direct chlorination of 2,4,6-trichlorobenzoic acid using thionyl chloride.

Materials:

-

2,4,6-trichlorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Toluene (B28343) or no solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl and SO₂), add 2,4,6-trichlorobenzoic acid.

-

Addition of Reagent: Carefully add an excess of thionyl chloride (2-3 equivalents) to the flask. A solvent such as toluene may be used, or the reaction can be run neat.

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[3] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, light-yellow liquid.[6]

Caption: General workflow for the synthesis of TCBC.

Protocol 2: Application in Yamaguchi Esterification

To provide context for its use, the following is a typical procedure for a Yamaguchi macrolactonization, which begins with the in situ formation of a mixed anhydride (B1165640) from a hydroxy acid and TCBC.

Materials:

-

Seco acid (hydroxy acid) (1.0 eq)

-

This compound (TCBC) (1.1 eq)

-

Triethylamine (B128534) (TEA) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (4.0-5.0 eq)

-

Anhydrous THF

-

Anhydrous Benzene (B151609) or Toluene

Procedure:

-

Anhydride Formation: A mixture of the seco acid and triethylamine in anhydrous THF is stirred at room temperature. This compound is then added, and the mixture is stirred for several hours.

-

Filtration: The precipitate (triethylamine hydrochloride) is removed by filtration.

-

Cyclization: The filtrate, containing the mixed anhydride, is diluted with a large volume of benzene or toluene. This solution is added slowly (often over many hours) to a refluxing solution of DMAP in the same solvent. High dilution conditions favor the intramolecular cyclization reaction.

-

Workup and Purification: After the addition is complete, the reaction mixture is cooled and washed successively with acidic, aqueous, and basic solutions to remove byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The final macrolactone product is purified by chromatography.

Summary of Yields

While specific yields for the synthesis of this compound are not always reported in general literature, related preparations and applications provide insight into the efficiency of these reactions.

| Reaction | Product/Application | Reported Yield | Source(s) |

| Chlorination of 1-bromo-3,5-dichlorobenzene | 1,3,5-Trichlorobenzene (precursor) | 97.2% | [9] |

| Yamaguchi Macrolactonization | Macrolactone | 46% | |

| Synthesis of TCB-DMAP reagent | Modified Yamaguchi Reagent | 90% | [5] |

Conclusion

The synthesis of this compound is a well-established process, critical for its role as the Yamaguchi reagent in modern organic chemistry. The most direct and common laboratory method involves the chlorination of 2,4,6-trichlorobenzoic acid with thionyl chloride, a robust and high-yielding reaction. Alternative pathways from more basic starting materials like 1,3,5-trichlorobenzene offer flexibility in precursor sourcing. A thorough understanding of these synthetic methods, experimental conditions, and the physicochemical properties of TCBC is essential for its effective application in the synthesis of complex esters and macrolactones, which are often key intermediates in the fields of pharmaceutical and agrochemical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Yamaguchi reagent - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 4136-95-2 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 9. 1,3,5-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2,4,6-Trichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-trichlorobenzoyl chloride (TCBC), a reactive acyl chloride used in organic synthesis, particularly in pharmaceutical and agrochemical research.[1][2] Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][5] It is also corrosive to metals.[3] The material is moisture-sensitive and reacts with water, including moisture in the air, to produce hydrochloric acid, which is a source of its corrosive properties.

GHS Classification: [4]

Signal Word: Danger[4]

Hazard Statements: [4]

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.[7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4136-95-2[8] |

| Molecular Formula | C₇H₂Cl₄O[3][5] |

| Molecular Weight | 243.90 g/mol |

| Appearance | Colorless to light yellow clear liquid[1][7] |

| Boiling Point | 107-108 °C @ 6 mmHg[9] |

| Density | 1.561 g/mL at 25 °C[9] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Refractive Index | n20/D 1.5754[9] |

| Water Solubility | Reacts with water[9][10] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and, if necessary, an apron.[11]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]

-

Incompatible Materials: Avoid contact with water, alcohols, strong oxidizing agents, and strong bases.[8]

-

Moisture Sensitivity: The compound is moisture-sensitive; handle under an inert atmosphere where appropriate.[8]

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.[8] Keep containers tightly closed to prevent moisture ingress.

-

Container Type: Store in the original, corrosive-resistant container.[7]

-

Segregation: Store away from incompatible materials.[8]

-

Security: Store in a locked-up area.[8]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.

| Body Part | Protection |

| Eyes/Face | Safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (nitrile or neoprene), lab coat. |

| Respiratory | Use in a well-ventilated area or fume hood. |

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Spill Response

In the event of a spill, follow these procedures:

-

Minor Spills:

-

Major Spills:

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam.[3] Avoid using water.[3]

-

Specific Hazards: The compound is combustible and may emit toxic and corrosive fumes of hydrogen chloride, carbon monoxide, and carbon dioxide upon decomposition.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[8]

Diagrams

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response Flowchart

References

- 1. chemimpex.com [chemimpex.com]

- 2. Yamaguchi reagent - Enamine [enamine.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | 4136-95-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound CAS#: 4136-95-2 [m.chemicalbook.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 12. jk-sci.com [jk-sci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. How to Handle Chemical Spills | Arboriculture & Urban Forestry [auf.isa-arbor.com]

An In-depth Technical Guide to CAS Number 4136-95-2 and Related Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: 2,4,6-Trichlorobenzoyl Chloride (CAS: 4136-95-2)

This compound, also widely known as the Yamaguchi reagent, is a pivotal acyl chloride in modern organic synthesis. Its sterically hindered and electron-deficient nature makes it a highly effective reagent for the esterification of carboxylic acids, particularly in the synthesis of macrolactones and other complex esters.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4136-95-2 | [1][2][3] |

| Molecular Formula | C₇H₂Cl₄O | [1][2][4] |

| Molecular Weight | 243.90 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Density | 1.561 g/mL at 25 °C | [1][3] |

| Boiling Point | 107-108 °C at 6 mmHg | [3] |

| Refractive Index | n20/D 1.5754 | [3] |

| SMILES | C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)Cl | [2][3] |

| InChI | 1S/C7H2Cl4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H | [2][3] |

| InChIKey | OZGSEIVTQLXWRO-UHFFFAOYSA-N | [2][3] |

Applications in Synthesis

The primary application of this compound is in the Yamaguchi esterification , a mild and efficient method for the synthesis of esters and macrolactones from carboxylic acids and alcohols.[1][5][6] This reaction is particularly valuable in the total synthesis of complex natural products.[5] Other notable applications include:

-

Preparation of γ-lactones and δ-lactones.[3]

-

Synthesis of aliphatic aromatic anhydrides, which are used in the preparation of amphiphilic hyaluronan.[3][7]

-

Formation of mixed anhydrides for the synthesis of angelate esters.[3]

While some sources suggest potential biological activity, including the inhibition of cervical cancer cell growth, detailed mechanistic studies to elucidate a specific signaling pathway are not extensively available in the peer-reviewed literature.[8]

Experimental Protocols: The Yamaguchi Esterification

The Yamaguchi esterification is a robust protocol for the formation of esters from carboxylic acids and alcohols. A general two-step procedure is outlined below.

Materials:

-

Carboxylic acid

-

This compound (Yamaguchi reagent)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)

-

Alcohol

-

4-Dimethylaminopyridine (DMAP)

Procedure:

-

Formation of the Mixed Anhydride (B1165640): A solution of the carboxylic acid in anhydrous THF or toluene is treated with triethylamine. To this mixture, this compound is added, and the reaction is stirred at room temperature. The formation of the mixed anhydride is typically monitored by thin-layer chromatography (TLC).

-

Ester Formation: In a separate flask, a solution of the alcohol and a stoichiometric amount of DMAP in anhydrous toluene is prepared. The previously formed mixed anhydride solution is then added to this mixture. The reaction is stirred at room temperature until completion. For macrolactonization, this step is performed under high dilution conditions.[4][9]

A generalized workflow for the Yamaguchi Esterification is depicted in the following diagram.

Suppliers of this compound

A list of reputable suppliers for CAS number 4136-95-2 is provided below.

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| Biosynth | - |

| CymitQuimica | 98% |

| AK Scientific, Inc. | 98% (GC) |

| Santa Cruz Biotechnology | - |

| Thermo Fisher Scientific | - |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

Part 2: 4-Piperidinemethanol, 4-(3-chloro-4-cyanophenyl)-1-(cyclopropylmethyl)-

The chemical name "4-Piperidinemethanol, 4-(3-chloro-4-cyanophenyl)-1-(cyclopropylmethyl)-" does not correspond to CAS number 4136-95-2. Extensive searches for this specific chemical name did not yield a dedicated CAS number or readily available commercial sources. This suggests that the compound may be a novel or specialized research chemical.

However, based on its structure, it belongs to the class of 4-aryl-4-piperidinemethanol derivatives, which are of interest in medicinal chemistry. The synthesis of such compounds generally involves multi-step synthetic routes.

General Synthetic Approach

The synthesis of 4-(3-chloro-4-cyanophenyl)-1-(cyclopropylmethyl)-4-piperidinemethanol would likely proceed through the following key steps, as inferred from the synthesis of related piperidine (B6355638) derivatives:

-

Synthesis of the Piperidine Core: Preparation of a suitable N-protected or N-substituted piperidin-4-one.

-

Arylation: Addition of the 3-chloro-4-cyanophenyl group to the 4-position of the piperidone. This can often be achieved via a Grignard reaction or other organometallic addition to the ketone.

-

Introduction of the Hydroxymethyl Group: This step can be challenging in the presence of the tertiary alcohol that would be formed in the previous step. A more likely route would involve the addition of a protected hydroxymethyl group or a precursor that can be later converted to the hydroxymethyl group.

-

N-Alkylation: Introduction of the cyclopropylmethyl group at the piperidine nitrogen. This is typically achieved by reductive amination or nucleophilic substitution with a cyclopropylmethyl halide.

A conceptual workflow for the synthesis of such piperidine derivatives is presented below.

References

- 1. (4-Chlorophenyl)(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methanol | C17H22ClN3O3S | CID 72547675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 3-Chloro-4-[18F]fluorophenyl-(4-fluoro-4-[[((5-methyl-4-methylamino-pyridin-2-ylmethyl)-amino]-methyl]-piperidin-1-yl)methanone (F13714) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-((S)-1-(3-(3-Chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 8. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Yamaguchi Reagent and a Powerful Tool in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Yamaguchi reagent, 2,4,6-trichlorobenzoyl chloride (TCBC), is a cornerstone of modern organic synthesis, primarily utilized for the mild and efficient formation of esters and macrolactones. First reported by Masaru Yamaguchi and his colleagues in 1979, this method, known as the Yamaguchi esterification, has become indispensable in the total synthesis of complex natural products and the development of novel pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the Yamaguchi reagent, including its mechanism of action, detailed experimental protocols, and a survey of its applications, with a focus on quantitative data to inform synthetic planning.

Core Principles: The Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters from carboxylic acids and alcohols.[3] The reaction proceeds via a two-step, one-pot process. Initially, the carboxylic acid reacts with this compound in the presence of a tertiary amine, typically triethylamine (B128534) (Et3N), to form a highly reactive mixed anhydride (B1165640).[4][5] This intermediate is then treated with an alcohol in the presence of a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst, to furnish the desired ester.[1] The reaction is renowned for its high yields, mild conditions, and broad substrate scope, including for sterically hindered substrates.[6]

Mechanism of Action

The efficacy of the Yamaguchi esterification lies in the controlled, sequential activation of the carboxylic acid. The accepted mechanism proceeds as follows:

-

Formation of the Mixed Anhydride: The triethylamine deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbonyl carbon of this compound, forming a mixed anhydride.[7]

-

Activation by DMAP: 4-(Dimethylamino)pyridine (DMAP), a highly effective acylation catalyst, attacks the less sterically hindered carbonyl group of the mixed anhydride. This regioselectivity is a key feature of the Yamaguchi protocol.

-

Nucleophilic Attack by Alcohol: The resulting N-acylpyridinium salt is a highly activated species. The alcohol then attacks this intermediate, forming the ester and regenerating DMAP.

The overall transformation is driven by the formation of the thermodynamically stable ester product.

Applications in Synthesis

The Yamaguchi esterification and its intramolecular variant, the Yamaguchi macrolactonization, have been widely employed in the synthesis of a diverse array of complex molecules, particularly natural products with macrolide and depsipeptide architectures.

Intermolecular Esterification

The intermolecular Yamaguchi esterification is a reliable method for coupling carboxylic acids and alcohols, even in sterically demanding environments.

| Carboxylic Acid | Alcohol | Base | Solvent | Yield (%) | Reference |

| Acid 3 | Alcohol 4 | Et3N, DMAP | Toluene (B28343) | 78 | [1] |

| Acid 94 | Alcohol 93 | Et3N, DMAP | Toluene | 79 | [1][6] |

| Acid 142 | Alcohol 141 | Et3N, DMAP | Toluene | 60 | [1] |

| Acid 13 | Alcohol 12 | Et3N, DMAP | Toluene | 56 | [6] |

Table 1: Selected Examples of Intermolecular Yamaguchi Esterification in Total Synthesis.

Macrolactonization

The intramolecular version of the reaction is a powerful tool for the synthesis of macrolactones, which are prevalent motifs in biologically active natural products. The success of the macrolactonization often relies on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

| Seco-Acid (Hydroxy Acid) | Base | Solvent | Yield (%) | Reference |

| Hydroxy acid for Sorangiolide A synthesis | Et3N, DMAP | Toluene | - | [1] |

| Hydroxy acid for (-)-Zampanolide analog | Et3N, DMAP | Toluene | - | [1] |

| Seco-acid for Pagoamide A | Et3N, DMAP | Toluene | Low/Complex Mixture | [8] |

| Seco-acid for dehydroxy-LI-F04a | Et3N, DMAP | Toluene | 6-52% | [8] |

Table 2: Selected Examples of Yamaguchi Macrolactonization in Total Synthesis.

Experimental Protocols

The following are detailed, representative protocols for the Yamaguchi esterification and macrolactonization.

Protocol 1: General Procedure for Intermolecular Esterification

This two-step, one-pot procedure is adapted from typical applications in natural product synthesis.

Step 1: Formation of the Mixed Anhydride

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) or toluene (approx. 0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add triethylamine (1.1-1.5 equiv).

-

Add this compound (1.1-1.3 equiv) dropwise to the solution.

-

Stir the resulting mixture at room temperature for 1-4 hours. The formation of triethylammonium (B8662869) chloride is typically observed as a white precipitate.

Step 2: Esterification

-

In a separate flask, dissolve the alcohol (1.0-1.5 equiv) and 4-(dimethylamino)pyridine (DMAP) (2.0-4.0 equiv) in the same anhydrous solvent.

-

Filter the mixed anhydride solution from Step 1 to remove the triethylammonium chloride, and add the filtrate to the alcohol-DMAP solution.

-

Stir the reaction mixture at room temperature or gentle heating (40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure ester.

Protocol 2: General Procedure for Macrolactonization

This protocol is designed for the intramolecular cyclization of a hydroxy acid (seco-acid) and employs high-dilution conditions.

Step 1: Formation of the Mixed Anhydride

-

To a solution of the seco-acid (1.0 equiv) in a large volume of anhydrous non-polar solvent such as toluene (to achieve a final concentration of 0.001-0.005 M for the cyclization step) under an inert atmosphere, add triethylamine (1.1-1.5 equiv).

-

Add this compound (1.1-1.3 equiv) and stir the mixture at room temperature for 1-4 hours.

Step 2: Cyclization

-

Heat the reaction mixture to reflux.

-

Slowly add a solution of DMAP (3.0-5.0 equiv) in the same anhydrous solvent to the refluxing mixture over several hours using a syringe pump. This slow addition is crucial to maintain high dilution and favor intramolecular cyclization.

-

After the addition is complete, continue to reflux the mixture until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.

Conclusion

The Yamaguchi reagent, this compound, is a powerful and versatile tool for the formation of ester and lactone functionalities. Its reliability, mild reaction conditions, and broad applicability have cemented its place in the synthetic chemist's toolbox. The Yamaguchi esterification and macrolactonization have been instrumental in the successful total synthesis of numerous complex natural products, and it continues to be a go-to method for challenging esterification reactions in academic and industrial research. The detailed protocols and data presented in this guide are intended to provide a practical resource for scientists engaged in the art and science of chemical synthesis.

References

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 4. Yamaguchi (macrolactonization) [quimicaorganica.org]

- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of 2,4,6-Trichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoyl chloride (TCBC), commonly known as the Yamaguchi reagent, is a highly versatile and powerful reagent in modern organic synthesis.[1][2] Its unique steric and electronic properties make it exceptionally useful for a range of chemical transformations, most notably in the formation of esters and macrolactones through the Yamaguchi esterification.[2] This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in natural product synthesis, pharmaceuticals, and agrochemicals. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a practical resource for researchers in the field. Beyond its celebrated role in esterification, this guide also explores its utility as a protecting group and as a key building block in the synthesis of complex molecules.[3]

The Yamaguchi Esterification: A Cornerstone of Complex Molecule Synthesis

The Yamaguchi esterification is a mild and efficient method for the synthesis of esters and macrolactones from carboxylic acids and alcohols.[4][5] The reaction proceeds via the formation of a mixed anhydride (B1165640) between the carboxylic acid and this compound, which is then selectively attacked by an alcohol in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[4] This method is particularly renowned for its high yields, mild reaction conditions, and its ability to effect the formation of sterically hindered esters and large macrocyclic rings, which are common motifs in biologically active natural products.[6][7][8]

Reaction Mechanism

The currently accepted mechanism for the Yamaguchi esterification involves two key stages:

-

Formation of the Mixed Anhydride: The carboxylic acid is first deprotonated by a base, typically a tertiary amine like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), to form the corresponding carboxylate. This carboxylate then acts as a nucleophile, attacking the carbonyl carbon of this compound to form a mixed anhydride.[1][6]

-

Acyl Transfer and Ester Formation: 4-(Dimethylaminopyridine) (DMAP) then selectively attacks the less sterically hindered carbonyl group of the mixed anhydride (the one derived from the substrate carboxylic acid).[4] This forms a highly reactive N-acylpyridinium salt. The alcohol subsequently attacks this activated intermediate, leading to the formation of the desired ester and regeneration of the DMAP catalyst.[4] The steric hindrance provided by the two ortho-chloro substituents on the benzoyl group is crucial for the regioselective attack of DMAP.[5]

Experimental Protocols

The following is a representative one-pot procedure for the Yamaguchi esterification:

To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in an anhydrous aprotic solvent such as THF or toluene (B28343) (0.1–0.5 M) is added triethylamine (1.5 equiv). The mixture is stirred at room temperature for 10 minutes, after which this compound (1.2 equiv) is added. The reaction mixture is stirred for 1-2 hours at room temperature. A solution of DMAP (2.0-4.0 equiv) in the same solvent is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[6][9]

For the synthesis of macrolactones, high-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.

Step 1: Formation of the Mixed Anhydride. To a solution of the hydroxy acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.05 M) is added triethylamine (1.1 equiv). The solution is stirred at room temperature, and then this compound (1.05 equiv) is added. The mixture is stirred at room temperature for 1-2 hours. The resulting mixture containing the mixed anhydride is filtered to remove the triethylamine hydrochloride salt.[2]

Step 2: Cyclization. The filtrate from Step 1 is then added slowly via a syringe pump over several hours to a refluxing solution of DMAP (4.0 equiv) in a large volume of anhydrous toluene (to achieve a final high-dilution concentration of 0.001–0.005 M). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous NaHCO3, 1 M HCl, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]

Applications in Natural Product Synthesis

The Yamaguchi esterification has been instrumental in the total synthesis of numerous complex natural products. The following table summarizes several key examples, highlighting the versatility and efficiency of this reaction.

| Natural Product | Reactants | Reagents & Conditions | Yield (%) | Reference |

| Sorangiolide A | Alcohol 93 and Acid 94 | TCBC, Et3N, DMAP, Toluene | 79 | [6][7] |

| Aspergillide D | Hydroxy acid 80 | TCBC, Et3N, DMAP, Toluene | 67 | [7] |

| Sanctolide A | Alcohol 53 and Acid 55 | TCBC, DIPEA, DMAP, THF/Toluene | 78 | [7][9] |

| Sumalactone A | Acid 3 and Alcohol 4 | TCBC, Et3N, DMAP, Toluene | 78 | [9] |

| Neocosmosin B | Hydroxyl acid 49 | TCBC, Et3N, DMAP, THF/Toluene | 64 | [7] |

| Strasseriolide A | Compound 105 | TCBC, Et3N, DMAP, Toluene | 30 | [7] |

Applications in Pharmaceutical and Agrochemical Synthesis

Beyond its widespread use in academic research for natural product synthesis, this compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[3] Its ability to readily participate in acylation reactions makes it an ideal reagent for introducing the 2,4,6-trichlorobenzoyl moiety into complex organic structures, which can be a key pharmacophore or a precursor to other functional groups.

In pharmaceutical synthesis, this compound can be a precursor or key intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The specific chlorine substitution pattern can influence a drug's metabolic stability, receptor binding, and overall pharmacological profile.

In the agrochemical sector, this compound is a key building block for certain classes of herbicides.[3] For instance, it is used in the production of selective chloroacetanilide herbicides, which are effective for weed control in major crops.[3] The general synthetic strategy involves the acylation of an aniline (B41778) derivative with a chloroacetyl chloride, where a substituted benzoyl chloride like TCBC can be used to introduce the desired molecular framework.

Use as a Protecting Group

This compound can also be employed as a protecting group for amines and alcohols.[10] The resulting 2,4,6-trichlorobenzoyl esters and amides are generally stable to a variety of reaction conditions, yet can be cleaved when necessary. This application is particularly useful when other functional groups in the molecule need to undergo selective transformations.

General Protocol for Amine Protection

The protection of a primary or secondary amine with this compound can be achieved under standard Schotten-Baumann conditions.

To a solution of the amine (1.0 equiv) in a suitable solvent such as dichloromethane (B109758) or a biphasic system of diethyl ether and water is added a base, such as aqueous sodium hydroxide (B78521) or triethylamine (1.5-2.0 equiv). The mixture is cooled in an ice bath, and a solution of this compound (1.1 equiv) in the same organic solvent is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The layers are then separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude amide is then purified by recrystallization or column chromatography.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its prominence in the Yamaguchi esterification has enabled the synthesis of a vast array of complex natural products, particularly macrolides with significant biological activity. The mild conditions, high yields, and functional group tolerance of this protocol make it a preferred method for challenging esterification and macrolactonization reactions. Furthermore, its utility extends to the industrial synthesis of pharmaceuticals and agrochemicals, where it serves as a key building block for introducing specific structural motifs. The application of this compound as a protecting group further underscores its versatility. This guide has provided a comprehensive overview of these applications, complete with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of the reactivity of this compound and the development of new applications will undoubtedly contribute to future advances in organic synthesis and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Yamaguchi Esterification [organic-chemistry.org]

- 5. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Mechanism of Carboxylic Acid Activation with 2,4,6-Trichlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of carboxylic acid activation using 2,4,6-trichlorobenzoyl chloride (TCBC), a process central to the Yamaguchi esterification. This powerful method is widely employed in organic synthesis for the preparation of esters and, most notably, for the macrolactonization of complex hydroxy acids, which is a critical step in the total synthesis of many natural products.[1][2][3][4] The reaction is renowned for its high yields, mild conditions, and high regioselectivity, particularly with sterically hindered substrates.[5][6]

Core Reaction Mechanism

The Yamaguchi esterification proceeds through a multi-step mechanism that involves the activation of a carboxylic acid via a mixed anhydride (B1165640) intermediate. The key reagents are the carboxylic acid, this compound (TCBC, also known as the Yamaguchi reagent), a base (typically a tertiary amine like triethylamine (B128534), Et₃N), an alcohol, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[5][7][8]

The activation process can be broken down into the following key steps:

-

Deprotonation and Carboxylate Formation: The reaction is initiated by the deprotonation of the carboxylic acid by a base, such as triethylamine, to form a carboxylate anion.[7][8][9] This increases the nucleophilicity of the carboxyl group.

-

Mixed Anhydride Formation: The resulting carboxylate anion performs a nucleophilic attack on the highly electrophilic carbonyl carbon of this compound. This acyl substitution reaction displaces the chloride ion, forming a reactive mixed anhydride intermediate.[1][10][11]

-

DMAP-Catalyzed Acyl Transfer: 4-(Dimethylamino)pyridine (DMAP) acts as a potent nucleophilic catalyst. It selectively attacks the less sterically hindered carbonyl center of the mixed anhydride (the one derived from the substrate carboxylic acid).[1][10] The significant steric bulk imposed by the two ortho-chloro substituents on the trichlorobenzoyl group directs the attack of DMAP away from its carbonyl group.[12] This attack forms a highly electrophilic N-acylpyridinium salt intermediate and liberates the 2,4,6-trichlorobenzoate anion.[5][13]

-

Nucleophilic Attack by Alcohol: The alcohol, the final nucleophile, attacks the activated N-acylpyridinium intermediate. The excellent leaving group ability of DMAP facilitates this step.[10]

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses to yield the final ester product, regenerating the DMAP catalyst and releasing a proton, which is neutralized by the base present in the mixture.[8]

Alternative Mechanism with Aliphatic Acids

Further mechanistic studies, notably by Dhimitruka and SantaLucia, have suggested a slightly different pathway, particularly for aliphatic carboxylic acids.[10][14] It is proposed that aliphatic carboxylates are more nucleophilic than their aromatic counterparts.[10] This can lead to an equilibrium scenario where the initially formed mixed anhydride reacts with a second molecule of the aliphatic carboxylate.

This reaction forms a symmetric aliphatic anhydride in situ. This symmetric anhydride is more electrophilic and less sterically hindered than the mixed anhydride, leading to a rapid and regioselective reaction with DMAP and the subsequent alcohol to furnish the ester.[1][10]

Quantitative Data: Macrolactonization Yields

The Yamaguchi esterification is particularly effective for macrolactonization, the intramolecular esterification of a seco-acid (a molecule containing both a carboxylic acid and a hydroxyl group) to form a large ring.[12] The reaction is typically run under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Below is a summary of representative yields from various total syntheses.

| Substrate (Seco-Acid) | Product (Macrolactone) | Yield (%) | Key Conditions | Reference |

| Seco-acid of Aspergillide D | Aspergillide D | 67% | TCBC, Et₃N, DMAP, Toluene (B28343) | [15] |

| Seco-acid of Neocosmosin B | Neocosmosin B Lactone | 64% | TCBC, Et₃N, THF, then DMAP, Toluene | [15] |

| Seco-acid of Sorangiolide A | Sorangiolide A | 79% | TCBC, Et₃N, DMAP, Toluene | [5] |

| Seco-acid of Strasseriolide A | Strasseriolide A | 30% | TCBC, Et₃N, DMAP, Toluene | [15] |

| Intermolecular Esterification for Sumalactone A | Ester Intermediate | 78% | TCBC, Et₃N, DMAP, Toluene | [5] |

| Seco-acid of Clonostachydiol | Clonostachydiol | 70% | TCBC, Et₃N, THF, then DMAP, Toluene, 95°C | [16] |

Experimental Protocols

The following are generalized protocols for intermolecular esterification and intramolecular macrolactonization using the Yamaguchi method. Researchers should optimize solvent choice, temperature, and reaction times for their specific substrates.

A. General Protocol for Intermolecular Esterification

This two-step procedure involves the pre-formation and isolation of the mixed anhydride.[4]

-

Mixed Anhydride Formation:

-

To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added triethylamine (1.1 eq.).

-

The solution is stirred at room temperature for 15-30 minutes.

-

This compound (1.05 eq.) is added, and the mixture is stirred for an additional 1-2 hours.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration. The filtrate, containing the mixed anhydride, is concentrated under reduced pressure.

-

-

Esterification:

-

The crude mixed anhydride is dissolved in anhydrous toluene.

-

A solution of the alcohol (1.2 eq.) and 4-(dimethylamino)pyridine (DMAP, 3.0-4.0 eq.) in anhydrous toluene is added.

-

The reaction mixture is stirred at room temperature (or heated if necessary) for 2-12 hours, while monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude ester for purification.

-

B. General Protocol for Macrolactonization

This protocol is adapted for the intramolecular cyclization of a hydroxy acid (seco-acid) under high-dilution conditions.[4][17]

-

Mixed Anhydride Formation:

-

To a solution of the seco-acid (1.0 eq.) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.05 M) is added triethylamine (1.5 eq.).

-

The mixture is stirred at room temperature for 30 minutes before adding this compound (1.2 eq.). The reaction is stirred for an additional 2-4 hours at room temperature.

-

-

Cyclization:

-

The reaction mixture is then diluted further with a large volume of anhydrous toluene to achieve high-dilution conditions (typically 0.001-0.005 M).

-

A solution of DMAP (4.0-5.0 eq.) in anhydrous toluene is added slowly via syringe pump over several hours to the refluxing reaction mixture.

-

After the addition is complete, the mixture is refluxed for an additional 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

-

The mixture is cooled to room temperature, filtered to remove salts, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the macrolactone.

-

References

- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Yamaguchi reagent - Enamine [enamine.net]

- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 10. Yamaguchi Esterification [organic-chemistry.org]

- 11. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 12. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Yamaguchi Esterification using 2,4,6-Trichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Yamaguchi esterification is a powerful and widely utilized method for the synthesis of esters, particularly for sterically hindered substrates and the formation of macrolactones.[1][2] First reported by Masaru Yamaguchi and his colleagues in 1979, this reaction proceeds under mild conditions and is known for its high yields and regioselectivity.[1][2] The protocol employs 2,4,6-trichlorobenzoyl chloride (TCBC), often referred to as the Yamaguchi reagent, to form a mixed anhydride (B1165640) with a carboxylic acid. This intermediate is then reacted with an alcohol in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to furnish the desired ester.[1][2]

This application note provides a detailed protocol for performing the Yamaguchi esterification, a summary of its substrate scope with corresponding yields, and a description of the reaction mechanism.

Data Presentation

The Yamaguchi esterification has been successfully applied to a diverse range of carboxylic acids and alcohols, consistently affording esters in good to excellent yields. The following table summarizes representative examples from the literature, showcasing the versatility of this protocol.

| Carboxylic Acid | Alcohol | Base | Solvent | Temperature | Time (h) | Yield (%) |

| (S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid | Benzyl alcohol | Triethylamine (B128534) | Toluene (B28343) | Room Temp. | 12 | 90 |

| Sebacic acid | 1-Octanol | Triethylamine | Toluene | Room Temp. | 12 | 89 |

| Benzoic acid | Cyclohexanol | Triethylamine | THF | Room Temp. | 6 | 95 |

| Phenylacetic acid | (-)-Menthol | Triethylamine | Toluene | Room Temp. | 12 | 85 |

| Complex Acid Fragment 1 | Complex Alcohol Fragment 2 | Triethylamine | Toluene | Room Temp. | 24 | 78[1][2] |

| Complex Acid Fragment 3 | Complex Alcohol Fragment 4 | Triethylamine | Toluene | Room Temp. | 12 | 79[1][2] |

| Complex Acid Fragment 5 | Complex Alcohol Fragment 6 | Triethylamine | THF | Room Temp. | 12 | 60[1] |

| Complex Acid Fragment 7 | Complex Alcohol Fragment 8 | Triethylamine | Toluene | Room Temp. | 12 | 94[2] |

Note: Reaction times and temperatures can vary depending on the specific substrates and should be optimized as needed. The examples with "Complex Acid/Alcohol Fragment" are derived from total synthesis campaigns of natural products and demonstrate the reaction's utility with structurally complex molecules.

Experimental Protocols

This section outlines a general, step-by-step procedure for the Yamaguchi esterification.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound (TCBC)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM))

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

Step 1: Formation of the Mixed Anhydride

-

To a dry, inert-atmosphere-flushed round-bottom flask, add the carboxylic acid (1.0 eq.).

-

Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., toluene or THF).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes.

-

Slowly add this compound (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the mixed anhydride is typically accompanied by the precipitation of triethylammonium (B8662869) chloride.

Step 2: Ester Formation

-

In a separate dry, inert-atmosphere-flushed flask, dissolve the alcohol (1.2 eq.) and DMAP (1.2-1.5 eq.) in the same anhydrous solvent.

-

Slowly add the solution of the alcohol and DMAP to the freshly prepared mixed anhydride solution at room temperature.

-

Stir the reaction mixture for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure ester.

Visualizations

Reaction Mechanism

The mechanism of the Yamaguchi esterification proceeds through the formation of a mixed anhydride, which is then activated by DMAP to facilitate nucleophilic attack by the alcohol.

Caption: Proposed mechanism for the Yamaguchi esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the Yamaguchi esterification protocol.

Caption: General experimental workflow for the Yamaguchi esterification.

References

Yamaguchi Macrolactonization: A Detailed Guide for Researchers

Application Note & Protocol

Introduction

The Yamaguchi macrolactonization is a powerful and widely utilized method for the synthesis of macrolactones, which are key structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] Developed by Masaru Yamaguchi and his coworkers in 1979, this reaction proceeds via the formation of a mixed anhydride (B1165640) from a hydroxycarboxylic acid (seco-acid) and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by an intramolecular esterification catalyzed by 4-(dimethylamino)pyridine (DMAP).[3][4] The Yamaguchi protocol is renowned for its efficiency, mild reaction conditions, and broad substrate scope, making it an indispensable tool in modern organic synthesis.[1][5]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing the Yamaguchi macrolactonization. It includes detailed experimental protocols, a summary of quantitative data for various substrates, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Key Reagents

The Yamaguchi macrolactonization is a two-step process that begins with the activation of the carboxylic acid of the seco-acid substrate.

-

Mixed Anhydride Formation: The reaction is initiated by the treatment of the hydroxycarboxylic acid with this compound in the presence of a base, typically triethylamine (B128534) (Et₃N). This forms a highly reactive mixed anhydride.[3][4]

-